molecular formula C6H10O2 B1330429 3-(Allyloxy)oxetane CAS No. 6777-00-0

3-(Allyloxy)oxetane

Cat. No.: B1330429
CAS No.: 6777-00-0
M. Wt: 114.14 g/mol
InChI Key: NONFBYUIHZQHQT-UHFFFAOYSA-N
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Description

3-(Allyloxy)oxetane, also known as vinyl oxetane, is a heterocyclic organic compound with a four-membered ring structure. It is characterized by the presence of an oxetane ring substituted with an allyloxy group. This compound is known for its high reactivity, excellent stability, and desirable polymer properties, making it valuable in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)oxetane typically involves the reaction of oxetane with allyl alcohol in the presence of a suitable catalyst. One common method is the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to form the oxetane ring . The reaction conditions often include the use of ultraviolet light to initiate the photochemical reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent production. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Allyloxy)oxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring into other functional groups.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Allyloxy)oxetane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules.

    Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the production of high-performance materials, coatings, and adhesives

Comparison with Similar Compounds

    3-(Methoxy)oxetane: Similar in structure but with a methoxy group instead of an allyloxy group.

    3-(Ethoxy)oxetane: Contains an ethoxy group, offering different reactivity and properties.

    3-(Propoxy)oxetane: Features a propoxy group, providing unique chemical behavior.

Uniqueness: 3-(Allyloxy)oxetane is unique due to the presence of the allyloxy group, which imparts higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

3-prop-2-enoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-8-6-4-7-5-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFBYUIHZQHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218041
Record name 3-(Allyloxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6777-00-0
Record name 3-Allyloxyoxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6777-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Allyloxy)oxetane
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Record name 3-(Allyloxy)oxetane
Source EPA DSSTox
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Record name 3-(allyloxy)oxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Allyloxy)oxetane particularly useful in the development of rapid-curing materials?

A1: this compound belongs to a class of compounds known as cation-curable monomers. [] This means it can undergo rapid polymerization (curing) in the presence of a cationic initiator, even under conditions where oxygen or water might typically hinder the process. The research suggests that incorporating this compound at a specific concentration (5 wt% or more) contributes to the rapid curability of the monomer composition. [] This property is highly desirable in applications requiring fast curing times and robust adhesion to various substrates.

Q2: Besides rapid curing, are there other advantages to using this compound in these types of formulations?

A2: While the research primarily focuses on the rapid-curing aspect, it also mentions the resulting cured product exhibits "excellent adhesiveness to a wide range of base materials." [] This suggests that this compound may contribute to the final material's adhesive properties, making it suitable for applications requiring strong bonding to various surfaces.

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